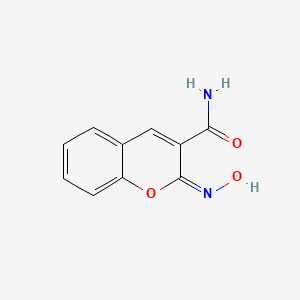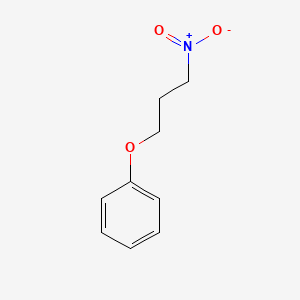
3-Phenoxy-1-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxy-1-nitropropane: is an organic compound that belongs to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a propane chain, which is further substituted with a phenoxy group (-O-C6H5)
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method for synthesizing 3-Phenoxy-1-nitropropane involves the nucleophilic substitution of 3-bromopropane with phenol in the presence of a base.
Industrial Production Methods: Industrially, this compound can be produced by the vapor-phase nitration of propane, followed by the reaction with phenol.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Phenoxy-1-nitropropane can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-phenoxy-1-aminopropane.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 3-Phenoxy-1-nitropropane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways involving nitroalkanes.
Industry:
Chemical Manufacturing: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenoxy-1-nitropropane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can inhibit enzyme activity or alter metabolic pathways, making it useful in biochemical research .
Comparación Con Compuestos Similares
1-Nitropropane: Similar in structure but lacks the phenoxy group, making it less versatile in terms of functionalization.
2-Nitropropane: An isomer with different reactivity and applications.
3-Nitropropionate: Naturally occurring compound with similar nitro functionality but different biological activity.
Uniqueness: 3-Phenoxy-1-nitropropane is unique due to the presence of both a nitro group and a phenoxy group, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-nitropropoxybenzene |
InChI |
InChI=1S/C9H11NO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clave InChI |
ZYGWEHWGPLARBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



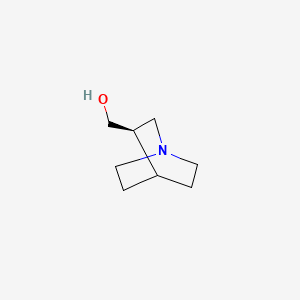

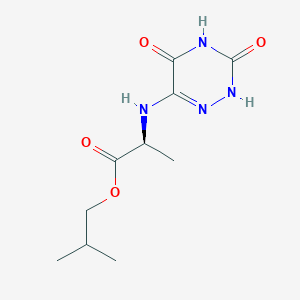
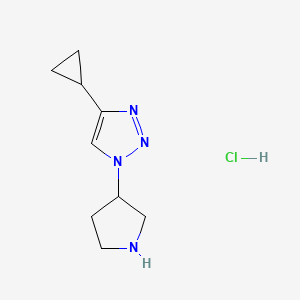
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
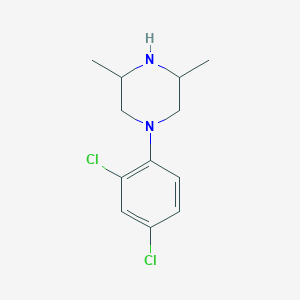
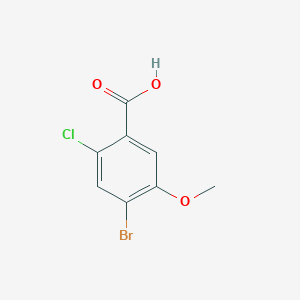
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
